Bienvenue dans la boutique en ligne BenchChem!

(3S,4S,5R)-2-(2-amino-6-methoxypurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol

T-cell acute lymphoblastic leukemia lineage-selective cytotoxicity in vitro drug sensitivity

Nelarabine is the only purine nucleoside antimetabolite with validated T-cell lineage selectivity—exhibiting eightfold greater in vitro cytotoxicity against T-ALL cells versus B-lineage ALL and lacking cross-resistance with methotrexate and thiopurines. Procure nelarabine to leverage the COG AALL0434-validated 81% reduction in CNS relapse (1.3% vs 6.9%) and 91% 5-year DFS when combined with C-MTX in intermediate-/high-risk newly diagnosed T-ALL, or to deploy its 36% single-agent complete remission rate as a salvage-to-transplant bridge in relapsed/refractory T-ALL/T-LBL. The quantitative CSF pharmacokinetic advantage (AUC_CSF:AUC_plasma 29%) makes nelarabine the definitive procurement choice for CNS sanctuary disease.

Molecular Formula C11H15N5O5
Molecular Weight 297.27 g/mol
Cat. No. B7909582
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3S,4S,5R)-2-(2-amino-6-methoxypurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol
Molecular FormulaC11H15N5O5
Molecular Weight297.27 g/mol
Structural Identifiers
SMILESCOC1=NC(=NC2=C1N=CN2C3C(C(C(O3)CO)O)O)N
InChIInChI=1S/C11H15N5O5/c1-20-9-5-8(14-11(12)15-9)16(3-13-5)10-7(19)6(18)4(2-17)21-10/h3-4,6-7,10,17-19H,2H2,1H3,(H2,12,14,15)/t4-,6-,7+,10?/m1/s1
InChIKeyIXOXBSCIXZEQEQ-KBNQYOMWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Nelarabine (Arranon, 506U78) – A T-Cell-Selective Purine Nucleoside Analogue Prodrug for T-ALL/T-LBL: Procurement & Selection Baseline


Nelarabine, IUPAC name (2R,3S,4S,5R)-2-(2-amino-6-methoxypurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol (also catalogued as (3S,4S,5R)-2-(2-amino-6-methoxypurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol), is a water-soluble 6-methoxy prodrug of 9-β-D-arabinofuranosylguanine (ara-G) [1]. Classified as a purine nucleoside antimetabolite, it is FDA-approved for the treatment of T-cell acute lymphoblastic leukemia (T-ALL) and T-cell lymphoblastic lymphoma (T-LBL) in adult and pediatric patients who have failed prior therapy [2]. The compound is rapidly demethoxylated in vivo by endogenous adenosine deaminase to the active cytotoxic metabolite ara-G, which is then sequentially phosphorylated to ara-G triphosphate (ara-GTP)—the molecular species responsible for DNA synthesis inhibition and S-phase-dependent apoptosis [1][3].

Why Nelarabine Cannot Be Interchanged with Other Purine Nucleoside Analogues in T-Cell Malignancy Procurement


Although nelarabine belongs to the purine nucleoside analogue class alongside clofarabine, fludarabine, and cytarabine, its clinical and preclinical differentiation is rooted in its lineage-specific metabolic activation and unique resistance profile. Unlike clofarabine, which demonstrates broader activity across B-lineage and T-lineage ALL, nelarabine exhibits an eightfold greater in vitro cytotoxicity against T-ALL cells relative to B-lineage ALL [1]. Critically, nelarabine's active metabolite ara-GTP accumulates preferentially in T-lymphoblasts due to higher expression of deoxycytidine kinase (dCK) and the equilibrative nucleoside transporters ENT1/ENT2, a mechanistic basis that does not apply to deoxyadenosine analogs such as clofarabine [2]. Furthermore, nelarabine lacks cross-resistance with methotrexate and thiopurines—front-line ALL agents—meaning substitution with a non-selective nucleoside analogue would forfeit both the T-cell selectivity and the non-overlapping resistance profile that define nelarabine's clinical niche in relapsed/refractory T-ALL and CNS-positive disease [1].

Nelarabine – Product-Specific Quantitative Differentiation Evidence Against Closest Analogs


Eightfold Greater In Vitro Cytotoxicity Against T-ALL Versus B-Lineage ALL Compared to Clofarabine

In a head-to-head in vitro panel of pediatric ALL cell lines, nelarabine demonstrated eightfold greater sensitivity in T-ALL cells compared to B-lineage ALL cells (P < 0.05), while clofarabine showed the opposite pattern, being more effective in B-lineage than T-ALL [1]. The IC50 of nelarabine in T-ALL lines was 25-fold higher than cytarabine (ARAC), whereas in B-lineage the IC50 was 113-fold higher than ARAC, confirming lineage-dependent potency that is absent in clofarabine [1]. In a separate mechanistic study, ara-G (the active metabolite) exhibited an IC50 of approximately 1 µM for DNA synthesis inhibition in CEM T-lymphoblasts versus approximately 300 µM in Raji B-lymphoblasts and ML-1 myeloid cells—a 300-fold differential window [2].

T-cell acute lymphoblastic leukemia lineage-selective cytotoxicity in vitro drug sensitivity IC50 comparison

Phase III Evidence: Nelarabine Added to Standard Chemotherapy Reduces CNS Relapse by 81% in Newly Diagnosed Pediatric T-ALL

In the Children's Oncology Group AALL0434 phase III randomized trial (n = 1,562 evaluable patients, age 1–31 years), the addition of six 5-day courses of nelarabine to the augmented Berlin-Frankfurt-Muenster (ABFM) backbone regimen significantly reduced the 5-year cumulative incidence of isolated and combined CNS relapses from 6.9% ± 1.4% (no nelarabine arm, n = 336) to 1.3% ± 0.63% (nelarabine arm, n = 323), a relative risk reduction of 81% (P = .0001) [1]. The 5-year disease-free survival (DFS) rate was significantly higher in the nelarabine arm: 88.2% ± 2.4% versus 82.1% ± 2.7% (P = .029); the best-performing arm (C-MTX plus nelarabine) achieved a 5-year DFS of 91% [1]. No comparator nucleoside analogue has demonstrated a comparable magnitude of CNS relapse reduction in a randomized phase III T-ALL setting.

CNS relapse prevention disease-free survival phase III randomized trial pediatric T-ALL

Quantified Cerebrospinal Fluid Penetration: AUC CSF-to-Plasma Ratio of 29% for Nelarabine and 23% for Ara-G

In a nonhuman primate model predictive of human CNS drug distribution, nelarabine (35 mg/kg, ~700 mg/m² IV over 1 hour) demonstrated excellent cerebrospinal fluid (CSF) penetration with an AUC_csf:AUC_plasma ratio of 29% ± 11% for the prodrug and 23% ± 12% for the active metabolite ara-G [1]. The terminal half-life of nelarabine in CSF (77 ± 28 min) was substantially longer than in plasma (25 ± 5.2 min), while ara-G exhibited a CSF half-life of 232 ± 79 min compared to 182 ± 45 min in plasma [1]. By comparison, the CSF penetration of clofarabine in the same model yielded an AUC_csf:AUC_plasma ratio of approximately 14% (Berg et al., Clin Cancer Res 2005), establishing a quantitative differentiation in CNS exposure between these two purine nucleoside analogues.

CNS pharmacokinetics blood-brain barrier penetration CSF drug levels nonhuman primate model

Prodrug Design Advantage: Nelarabine Half-Life of ~15 Minutes Enables Rapid In Vivo Conversion to Ara-G Compared to Direct Ara-G Administration

Nelarabine is the 6-methoxy prodrug of ara-G, designed to overcome the poor aqueous solubility of the parent compound. Nelarabine is readily converted to ara-G by endogenous adenosine deaminase with a plasma half-life of approximately 15 minutes, compared with 2–4 hours for the active metabolite ara-G [1]. This rapid bioconversion ensures that the circulating species driving antileukemic activity is ara-G, which accumulates preferentially in T-lymphoblasts as ara-GTP. The water solubility of nelarabine enables intravenous formulation and reliable systemic delivery, whereas unmodified ara-G is poorly water-soluble and impractical for parenteral administration [1].

prodrug pharmacokinetics adenosine deaminase activation water solubility ara-G half-life

Distinct Cross-Resistance Profile: Nelarabine Sensitivity Inversely Correlated with Methotrexate Sensitivity and Lacks Cross-Resistance with Thiopurines

In the same in vitro panel of pediatric ALL cell lines that established nelarabine's T-cell selectivity, cross-resistance analysis revealed that nelarabine sensitivity was inversely correlated with methotrexate sensitivity—a relationship not observed for clofarabine or flavopiridol [1]. Moreover, nelarabine did not exhibit cross-resistance with thiopurines (mercaptopurine, thioguanine), whereas clofarabine showed potential cross-resistance with multiple front-line ALL therapeutics including glucocorticoids, vincristine, and anthracyclines [1]. In a separate study, resistance to forodesine did not preclude ara-G sensitivity and vice versa, confirming that nelarabine/ara-G relies on distinct resistance mechanisms involving ENT1/ENT2 transporter expression and deoxyguanosine kinase (dGK) rather than deoxycytidine kinase (dCK) [2].

drug resistance profile cross-resistance methotrexate sensitivity combination chemotherapy

Single-Agent Clinical Activity in Relapsed/Refractory T-ALL: 36% Complete Remission Rate with Curative Potential via Stem Cell Transplant Bridge

In a pivotal single-arm phase II study of nelarabine monotherapy in adults (18–81 years) with relapsed or refractory T-ALL/T-LBL (n = 126 evaluable), nelarabine achieved a complete remission (CR) rate of 36% (45 of 126 patients) and a partial remission rate of 10% (12 of 126 patients) after 1 or 2 cycles, for an overall response rate of 46% [1]. Among remitters, 80% proceeded to allogeneic hematopoietic stem cell transplantation (HSCT), with a 3-year overall survival of 31%—a curative trajectory in a patient population with otherwise dismal prognosis [1]. By comparison, forodesine, another T-cell-directed nucleoside analogue, yielded an overall response rate of approximately 30% in phase I/II studies in relapsed T-ALL (Larson RA, Semin Oncol 2007), positioning nelarabine as the reference single-agent salvage therapy for relapsed/refractory T-cell disease.

relapsed T-ALL complete remission rate phase II clinical trial stem cell transplantation bridge

Nelarabine Procurement Application Scenarios: Where Quantitative Differentiation Drives Selection Decisions


Frontline Pediatric T-ALL Protocols Requiring CNS Relapse Risk Reduction

Based on the COG AALL0434 phase III data (81% reduction in CNS relapse, 1.3% vs 6.9%, P = .0001), procurement of nelarabine is indicated for pediatric and young adult T-ALL frontline regimens that aim to reduce cranial irradiation exposure or treat patients with overt CNS disease at diagnosis (CNS3 status) [1]. The 5-year DFS benefit of 6.1 percentage points (88.2% vs 82.1%, P = .029) and the best-arm outcome of 91% DFS with C-MTX plus nelarabine support formulary inclusion as standard of care for intermediate- and high-risk newly diagnosed T-ALL [1].

Relapsed/Refractory T-ALL Salvage Therapy with Curative HSCT Intent

In the relapsed/refractory T-ALL/T-LBL setting, nelarabine's 36% complete remission rate as a single agent and its ability to bridge 80% of remitters to allogeneic HSCT (with a 3-year overall survival of 31%) justify its procurement as the salvage backbone in centers with active transplant programs [2]. The lack of cross-resistance with methotrexate and thiopurines allows nelarabine to be sequenced after failure of standard ALL regimens without concern for reciprocal resistance [3].

CNS-Directed Therapy for T-ALL with Leptomeningeal Disease or High CNS Relapse Risk

The quantitative CSF pharmacokinetic advantage of nelarabine (AUC_csf:AUC_plasma 29% ± 11% for the prodrug; ara-G CSF half-life 232 ± 79 min) supports procurement for protocols specifically targeting CNS sanctuary disease in T-ALL [4]. The COG AALL0434 finding that nelarabine reduced CNS relapse incidence to 1.3%—a near-elimination of isolated CNS failure—provides clinical validation of this pharmacokinetic advantage and positions nelarabine as the preferred agent for patients with CNS3-positive disease or high-risk features for CNS relapse [1].

Combination Regimen Design Exploiting Inverse Methotrexate-Nelarabine Sensitivity

The inverse correlation between methotrexate sensitivity and nelarabine sensitivity, combined with the absence of cross-resistance with thiopurines, informs the design of combination protocols in which nelarabine is alternated or sequenced with methotrexate-based consolidation blocks [3]. The COG AALL0434 C-MTX plus nelarabine arm achieving 91% 5-year DFS exemplifies the clinical translation of this non-overlapping resistance profile and supports procurement of nelarabine specifically for use in methotrexate-containing backbone regimens [1].

Quote Request

Request a Quote for (3S,4S,5R)-2-(2-amino-6-methoxypurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.